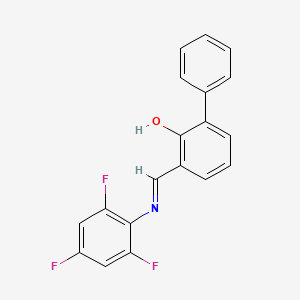
N-(Salicylidene)-2,4,6-trifluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Salicylidene)-2,4,6-trifluoroaniline (N-SFTA) is a chemical compound with a wide range of applications in scientific research. N-SFTA is a versatile compound that can be used in a variety of experiments and has been the subject of numerous studies. N-SFTA has been found to have a variety of biochemical and physiological effects, and it is a useful tool for researchers in a number of areas.
Aplicaciones Científicas De Investigación
N-(Salicylidene)-2,4,6-trifluoroaniline has been used in a variety of scientific research applications. It has been used to study the structure and reactivity of organic molecules, as well as to study the effects of environmental factors on the stability of organic compounds. It has also been used as a model compound to study the effects of organic solvents on the reactivity of organic molecules. Additionally, N-(Salicylidene)-2,4,6-trifluoroaniline has been used to study the effects of temperature and pressure on the reactivity of organic molecules.
Mecanismo De Acción
The mechanism of action of N-(Salicylidene)-2,4,6-trifluoroaniline is not well understood. However, it is believed that the compound acts as a proton donor, and it is thought to be involved in the formation of covalent bonds between organic molecules. Additionally, it is believed that N-(Salicylidene)-2,4,6-trifluoroaniline can act as a catalyst, promoting the formation of new organic molecules.
Biochemical and Physiological Effects
N-(Salicylidene)-2,4,6-trifluoroaniline has been found to have a variety of biochemical and physiological effects. Studies have shown that N-(Salicylidene)-2,4,6-trifluoroaniline can act as an antioxidant, protecting cells from oxidative damage. Additionally, N-(Salicylidene)-2,4,6-trifluoroaniline has been found to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. N-(Salicylidene)-2,4,6-trifluoroaniline has also been found to have anti-tumor activity, and it has been shown to reduce the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(Salicylidene)-2,4,6-trifluoroaniline has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, N-(Salicylidene)-2,4,6-trifluoroaniline is relatively non-toxic and has a low melting point, making it easier to use in experiments. However, N-(Salicylidene)-2,4,6-trifluoroaniline is not soluble in organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
N-(Salicylidene)-2,4,6-trifluoroaniline has a number of potential future applications in scientific research. It could be used to study the effects of organic solvents on the reactivity of organic molecules, as well as to study the effects of environmental factors on the stability of organic compounds. Additionally, N-(Salicylidene)-2,4,6-trifluoroaniline could be used to study the effects of temperature and pressure on the reactivity of organic molecules. N-(Salicylidene)-2,4,6-trifluoroaniline could also be used to study the effects of antioxidants on oxidative damage, as well as to study the effects of anti-tumor agents on cancer cells. Finally, N-(Salicylidene)-2,4,6-trifluoroaniline could be used to study the effects of inhibitors on the growth of bacteria and fungi.
Métodos De Síntesis
N-(Salicylidene)-2,4,6-trifluoroaniline can be synthesized by a number of methods, including the reaction of salicylaldehyde and trifluoroacetic anhydride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces N-(Salicylidene)-2,4,6-trifluoroaniline in yields of up to 97%. Other methods of synthesis include the reaction of salicylaldehyde and trifluoroacetic acid in the presence of a base or the reaction of salicylaldehyde and trifluoroacetic anhydride in the presence of a base and a Lewis acid such as zinc chloride or stannous chloride.
Propiedades
IUPAC Name |
2-[(2,4,6-trifluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-9-5-10(15)13(11(16)6-9)17-7-8-3-1-2-4-12(8)18/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGWCMLLTPYLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2F)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Salicylidene)-2,4,6-trifluoroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

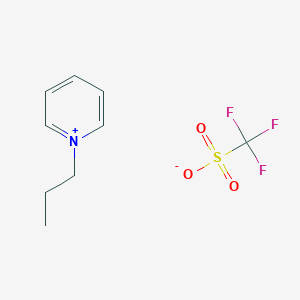
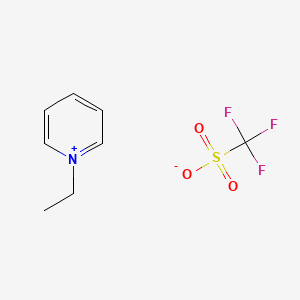


![3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B6299809.png)
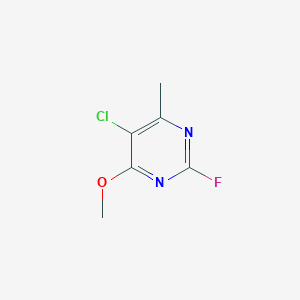
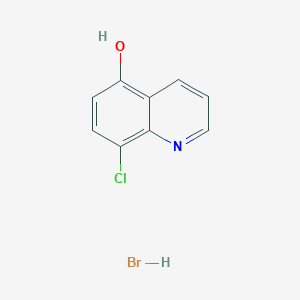
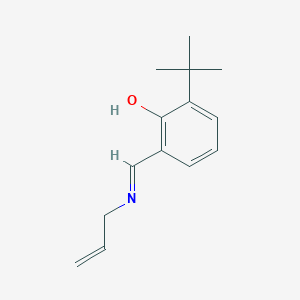
![5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine](/img/structure/B6299843.png)
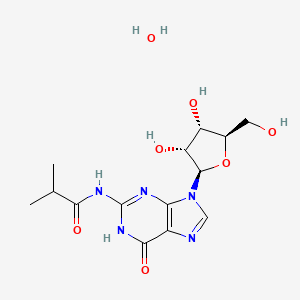


![2-(Benzo[d]thiazol-2-yl)-6-bromophenol](/img/structure/B6299869.png)
